3-Amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide
Description
3-Amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide (CAS: 1050392-15-8) is a sulfur-containing enamide derivative with the molecular formula C₁₁H₁₄N₂OS and a molecular weight of 222.307 g/mol . Key properties include a density of 1.192 g/cm³, a polar surface area (PSA) of 97.9 Ų, and a LogP value of 3.092, indicating moderate lipophilicity. The compound features a thioamide group, a 4-methoxyphenyl substituent, and a methyl group at the α-position, contributing to its unique electronic and steric profile. Its synthetic routes often involve condensation reactions of thiols with glycidates or propenone derivatives under controlled conditions .
Properties
IUPAC Name |
(Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-7(11(13)15)10(12)8-3-5-9(14-2)6-4-8/h3-6H,12H2,1-2H3,(H2,13,15)/b10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSBIAFYHQQXMR-YFHOEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=C(C=C1)OC)N)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C1=CC=C(C=C1)OC)/N)/C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856008 | |
| Record name | (2Z)-3-Amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050392-22-7 | |
| Record name | (2Z)-3-Amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide typically involves multiple steps. One common method starts with the reaction of 4-methoxyacetophenone with nitropropane to form 4-methoxyphenylnitropropane. This intermediate is then reduced to the corresponding amino compound using hydrogen in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-Amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Electronic and Spectral Properties
The 4-methoxyphenyl group significantly influences electronic behavior. Comparisons with analogs bearing electron-withdrawing (e.g., chloro) or electron-donating (e.g., ethoxy) groups reveal distinct trends:
*ICT: Intramolecular Charge Transfer
- Methoxy vs. Chloro Substitutents : Methoxy groups enhance electron-donating effects, leading to red shifts in emission spectra but reduced intensity due to suppressed ICT. In contrast, chloro groups (electron-withdrawing) increase emission wavelengths when combined with fluorophenyl groups .
- Isomerism Challenges: Mixtures of isomers like 3-amino-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-propenone and its positional isomer (ratio 1:2) are difficult to separate chromatographically, complicating purity assessments .
Solvent and Stability Interactions
- DMF Interactions : In polar solvents like DMF, the methoxy group engages in dipolar interactions, altering π-electron delocalization. This reduces ICT in some derivatives (e.g., compound 6d ) but enhances red shifts in others (e.g., 6h ) .
Key Research Findings
Methoxy-Driven Red Shifts : Methoxy-substituted compounds exhibit red-shifted emission but lower intensity compared to chloro or fluoro analogs, highlighting a trade-off between electronic effects and emissive output .
Isomerization Challenges : Structural isomers with swapped chloro and methoxy groups (e.g., 3e/3f ) are challenging to isolate, impacting yield and purity .
Chromophore Comparisons: The target compound’s methoxy group induces a slight blue shift in λmax relative to dialkylaminophenyl chromophores, suggesting weaker electron donation .
Biological Activity
3-Amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C11H14N2OS
- Molecular Weight : 222.31 g/mol
- Structure : The compound features a thioamide functional group, which is significant for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.4 |
| A549 | 20.7 |
| HeLa | 30.1 |
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes critical for cellular metabolism and proliferation. The thioamide group is believed to interact with thiol-containing enzymes, disrupting their function.
Study on Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer properties of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting that the compound may inhibit tumor growth through apoptosis induction.
Toxicological Assessment
A toxicological assessment conducted by the US EPA highlighted the compound's safety profile, indicating low toxicity levels at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
